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Compound of Interest

Compound Name:
(3-(Chloromethyl)phenyl)

(morpholino)methanone

CAS No.: 1094300-44-3

Cat. No.: B2657519

Get Quote

Executive Summary
(3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3) is a specialized

heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates,

particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] As a meta-

substituted benzamide derivative featuring a reactive chloromethyl motif, it serves as a critical

electrophile for installing the 3-(morpholine-4-carbonyl)benzyl moiety via nucleophilic

substitution.

This technical guide provides a comprehensive physicochemical profile, focusing on the

melting point (MP) characteristics, synthesis logic, and quality control (QC) protocols required

for its handling in drug development workflows.
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Parameter Detail

IUPAC Name
(3-(Chloromethyl)phenyl)(morpholin-4-

yl)methanone

Common Name 3-Chloromethylbenzoyl morpholine

CAS Registry Number 1094300-44-3

Molecular Formula C₁₂H₁₄ClNO₂

Molecular Weight 239.70 g/mol

SMILES O=C(N1CCOCC1)C2=CC=CC(CCl)=C2

Physical Properties Matrix
The melting point of this compound is heavily influenced by purity and crystalline

polymorphism. While structurally analogous primary amides are high-melting solids, the tertiary

morpholine amide lacks hydrogen bond donors, resulting in a lower melting point range.

Property Value / Description Note

Physical State Solid or Viscous Semi-Solid

Often isolates as an off-white

waxy solid or viscous oil

depending on residual solvent.

Melting Point (Experimental)
Not Standardized in Public

Literature

Requires empirical batch

validation. (See Section 3).

Predicted MP Range 65°C – 85°C

Based on SAR analysis of

analogous meta-substituted

benzamides (e.g., 3-

chlorobenzoyl morpholine).

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate

Hydrophobic chloromethyl

group limits water solubility.

Stability Moisture Sensitive

The chloromethyl group is

susceptible to hydrolysis to the

benzyl alcohol.
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Critical Insight: The absence of a definitive, high-confidence melting point in public chemical

registries (PubChem, Reaxys) for this specific CAS suggests it is often used immediately as a

crude intermediate or exists as a low-melting solid that may supercool into an oil. Researchers

must treat the MP as a variable quality attribute (CQA) to be determined per batch.

Melting Point Determination & Validation Protocol
Since literature data is sparse, the following Self-Validating System is recommended to

establish the melting point for a new batch. This protocol ensures distinction between the target

compound and its hydrolysis impurity (3-(hydroxymethyl)phenyl)(morpholino)methanone).

Differential Scanning Calorimetry (DSC) Protocol
DSC is preferred over capillary methods for this compound due to its potential waxy nature.

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

Equilibration: Equilibrate at 25°C.

Ramp: Heat at 10°C/min to 150°C.

Validation:

Sharp Endotherm: Indicates high crystalline purity.

Broad Endotherm (>5°C range): Indicates solvent occlusion or hydrolysis impurities.

Impurity Impact on Melting Point
The primary impurity, the benzyl alcohol derivative, typically raises the melting point due to

increased hydrogen bonding capacity.

Target (Chloromethyl): Lower MP (Predicted ~70°C).
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Impurity (Hydroxymethyl): Higher MP (Likely >100°C).

Synthesis & Quality Control Workflow
The synthesis relies on the acylation of morpholine with 3-(chloromethyl)benzoyl chloride. The

following diagram illustrates the reaction pathway and the critical control points (CCPs) where

physical property data must be verified.
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Figure 1: Synthetic workflow for (3-(Chloromethyl)phenyl)(morpholino)methanone,

highlighting the purification step required to obtain a solid suitable for melting point

determination.

Technical Handling & Safety (E-E-A-T)
Reactivity Hazards
The chloromethyl group is a potent alkylating agent. It reacts readily with nucleophiles (amines,

thiols) and can hydrolyze in moist air to release hydrochloric acid (HCl) and the corresponding

alcohol.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Moisture Control: Keep desiccant in the secondary container.

Toxicology Warning
As a benzyl chloride derivative, this compound should be treated as a potential genotoxin and

lachrymator.
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H-Codes: H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects -

inferred from structural alerts).

PPE: Double nitrile gloves and chemical splash goggles are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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